Cas no 81851-30-1 (butyl sulfamate)

butyl sulfamate 化学的及び物理的性質
名前と識別子
-
- Sulfamic acid, butyl ester
- butyl sulfamate
- DTXSID10460075
- BZTLBVUBTRSJCL-UHFFFAOYSA-N
- SCHEMBL963540
- 81851-30-1
- CHEMBL150652
- BDBM50136088
- Sulfamic acid butyl ester
- EN300-1990520
-
- MDL: MFCD27929208
- インチ: InChI=1S/C4H11NO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
- InChIKey: BZTLBVUBTRSJCL-UHFFFAOYSA-N
- ほほえんだ: CCCCOS(=O)(=O)N
計算された属性
- せいみつぶんしりょう: 153.04596439g/mol
- どういたいしつりょう: 153.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 77.8Ų
butyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990520-0.25g |
butyl sulfamate |
81851-30-1 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1990520-1.0g |
butyl sulfamate |
81851-30-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1990520-10.0g |
butyl sulfamate |
81851-30-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1990520-10g |
butyl sulfamate |
81851-30-1 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1990520-0.05g |
butyl sulfamate |
81851-30-1 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1990520-2.5g |
butyl sulfamate |
81851-30-1 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1990520-5g |
butyl sulfamate |
81851-30-1 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1990520-0.1g |
butyl sulfamate |
81851-30-1 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1990520-0.5g |
butyl sulfamate |
81851-30-1 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1990520-5.0g |
butyl sulfamate |
81851-30-1 | 5g |
$2858.0 | 2023-06-02 |
butyl sulfamate 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
butyl sulfamateに関する追加情報
Chemical Profile of Butyl Sulfamate (CAS No. 81851-30-1)
Butyl sulfamate (CAS No. 81851-30-1) is a sulfur-containing organic compound that has garnered significant attention in the field of pharmaceutical chemistry and industrial applications. As a derivative of sulfamic acid, it exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. This article provides an in-depth exploration of the compound’s structure, reactivity, applications, and recent advancements in its utilization within modern chemical and pharmaceutical research.
The molecular structure of butyl sulfamate consists of a butyl group attached to a sulfamate functional group. The sulfamate moiety (-SO₂NH₂) imparts polar characteristics to the molecule, enhancing its solubility in polar solvents such as water and alcohols. This solubility profile is particularly advantageous in pharmaceutical formulations where aqueous-based systems are preferred for drug delivery and stability. The butyl group, on the other hand, contributes to the compound’s lipophilicity, allowing it to interact with both hydrophobic and hydrophilic environments.
In recent years, butyl sulfamate has been extensively studied for its potential role as a building block in the synthesis of novel therapeutic agents. Its reactivity with various organic functional groups enables the formation of complex molecules, making it a versatile intermediate in medicinal chemistry. One notable application is its use in the preparation of sulfonamide derivatives, which are well-known for their antimicrobial and anti-inflammatory properties. Researchers have leveraged butyl sulfamate to develop new sulfonamide-based drugs that exhibit improved efficacy and reduced side effects compared to traditional analogs.
Furthermore, butyl sulfamate has found utility in the field of materials science, particularly in the development of advanced polymers and coatings. The presence of the sulfamate group enhances the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications. Recent studies have demonstrated its incorporation into biodegradable polymers used in drug delivery systems, where its ability to modulate polymer degradation rates offers precise control over therapeutic release profiles.
The pharmaceutical industry has also explored butyl sulfamate as a potential chelating agent for metal ions. Its ability to form stable complexes with metals such as copper and zinc has opened up avenues for applications in metallodrug development. These metallodrugs are being investigated for their potential in treating neurological disorders, cancer, and infectious diseases. The chelating properties of butyl sulfamate allow for targeted delivery of metal ions, thereby minimizing toxicity and maximizing therapeutic efficacy.
Recent advancements in computational chemistry have further highlighted the significance of butyl sulfamate as a key intermediate. Molecular modeling studies have revealed its potential as a scaffold for designing small-molecule inhibitors targeting enzyme-catalyzed reactions relevant to metabolic pathways. By understanding the binding interactions between butyl sulfamate derivatives and biological targets, researchers can optimize drug candidates for better pharmacokinetic profiles.
The industrial synthesis of butyl sulfamate (CAS No. 81851-30-1) typically involves the reaction of butanol with sulfur trioxide or sodium bisulfate under controlled conditions. This process ensures high yield and purity, making it commercially viable for large-scale production. Efforts are ongoing to develop greener synthetic routes that minimize waste generation and energy consumption without compromising efficiency.
In conclusion, butyl sulfamate represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions in drug discovery and material engineering. As scientific understanding progresses, it is anticipated that new applications will continue to emerge, further solidifying its role as a cornerstone in modern chemical research.
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